molecular formula C19H19NO2 B12553955 Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- CAS No. 144221-98-7

Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)-

Cat. No.: B12553955
CAS No.: 144221-98-7
M. Wt: 293.4 g/mol
InChI Key: XNPFRQDSADGUOA-UHFFFAOYSA-N
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Description

Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- is a complex organic compound with a unique structure that includes an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- typically involves the formation of the oxazine ring through a series of condensation reactions. The starting materials often include aromatic aldehydes and amines, which undergo cyclization under acidic or basic conditions to form the oxazine ring. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazine derivatives and related heterocyclic compounds. Examples include:

  • Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-
  • Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-

Uniqueness

Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- is unique due to its specific substitution pattern on the oxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

144221-98-7

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-(6-methyl-2,4-diphenyl-3,4-dihydro-2H-1,3-oxazin-5-yl)ethanone

InChI

InChI=1S/C19H19NO2/c1-13(21)17-14(2)22-19(16-11-7-4-8-12-16)20-18(17)15-9-5-3-6-10-15/h3-12,18-20H,1-2H3

InChI Key

XNPFRQDSADGUOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(O1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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